molecular formula C20H20Cl2N2O5 B2828003 methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)-2-(4-chlorophenyl)acetate CAS No. 1902942-28-2

methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)-2-(4-chlorophenyl)acetate

Cat. No.: B2828003
CAS No.: 1902942-28-2
M. Wt: 439.29
InChI Key: GEZUZGOTERCFOA-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)-2-(4-chlorophenyl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinamide core substituted with a tetrahydro-2H-pyran-4-yl group and a chlorophenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)-2-(4-chlorophenyl)acetate typically involves multiple steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of reactions starting from pyridine derivatives. Chlorination and subsequent substitution reactions introduce the chloro and tetrahydro-2H-pyran-4-yl groups.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the nicotinamide intermediate.

    Esterification: The final step involves esterification to form the methyl ester, using reagents such as methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-2H-pyran-4-yl group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the nicotinamide core, potentially converting it to a dihydronicotinamide derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the tetrahydro-2H-pyran-4-yl group.

    Reduction: Dihydronicotinamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its nicotinamide core.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)-2-(4-chlorophenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The nicotinamide core can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. The chlorophenyl and tetrahydro-2H-pyran-4-yl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds with similar nicotinamide cores but different substituents.

    Chlorophenyl Derivatives: Compounds featuring chlorophenyl groups with varying functional groups.

    Tetrahydro-2H-pyran Derivatives: Molecules containing the tetrahydro-2H-pyran moiety with different substituents.

Uniqueness

Methyl 2-(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)-2-(4-chlorophenyl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-[[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]-2-(4-chlorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20Cl2N2O5/c1-27-20(26)17(12-2-4-14(21)5-3-12)24-18(25)13-10-16(22)19(23-11-13)29-15-6-8-28-9-7-15/h2-5,10-11,15,17H,6-9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZUZGOTERCFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)Cl)NC(=O)C2=CC(=C(N=C2)OC3CCOCC3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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